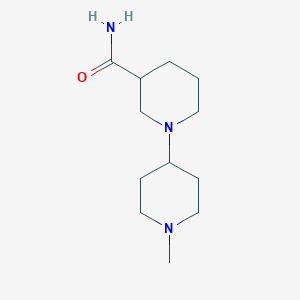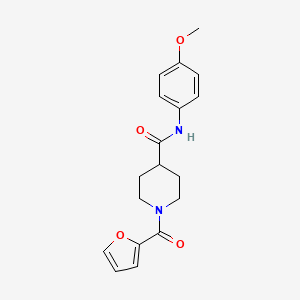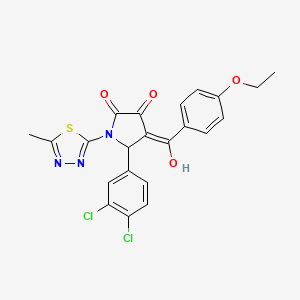
1-(2,3-dimethoxybenzoyl)-2-methylindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dimethoxybenzoyl)-2-methylindoline, also known as DMBI, is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. DMBI is a member of the indoline family, which is a class of organic compounds that contain a six-membered nitrogen-containing ring.
作用機序
The mechanism of action of 1-(2,3-dimethoxybenzoyl)-2-methylindoline is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes or proteins involved in cell division or viral replication. This compound may also interact with DNA or RNA, leading to the inhibition of their synthesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce cell death in cancer cells, suggesting its potential as an anticancer agent. This compound has also been shown to inhibit the replication of certain viruses, such as the hepatitis C virus. In addition, this compound has been shown to exhibit good thermal stability and solubility, making it a promising candidate for use in organic electronics.
実験室実験の利点と制限
One advantage of using 1-(2,3-dimethoxybenzoyl)-2-methylindoline in lab experiments is its ease of synthesis, which allows for the production of large quantities of the compound. In addition, this compound exhibits good thermal stability and solubility, which makes it easy to handle and use in experiments. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for the research on 1-(2,3-dimethoxybenzoyl)-2-methylindoline. One direction is to further investigate its potential as an anticancer and antiviral agent, including in vivo studies. Another direction is to explore its potential applications in organic electronics, such as in the development of more efficient and stable organic solar cells. Additionally, further research can be done to understand the mechanism of action of this compound and to optimize its synthesis and properties for various applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential applications in various fields. Its ease of synthesis, good thermal stability, and solubility make it a promising candidate for use in organic electronics and medicinal chemistry. Further research is needed to fully understand its mechanism of action and to explore its potential applications in these fields.
合成法
The synthesis of 1-(2,3-dimethoxybenzoyl)-2-methylindoline involves the reaction of 2-methylindole with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an electrophilic aromatic substitution mechanism, resulting in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reactants used.
科学的研究の応用
1-(2,3-dimethoxybenzoyl)-2-methylindoline has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been shown to exhibit anticancer and antiviral activities. In materials science, this compound has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells and transistors. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes, which have potential applications in displays and lighting.
特性
IUPAC Name |
(2,3-dimethoxyphenyl)-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12-11-13-7-4-5-9-15(13)19(12)18(20)14-8-6-10-16(21-2)17(14)22-3/h4-10,12H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUASSVALGWFFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-acetylphenoxy)methyl]-N-(2,3-dihydroxypropyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5371076.png)


![methyl 2-[(4-tert-butylbenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5371107.png)
![1-({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}carbonyl)-N-phenyl-3-piperidinamine](/img/structure/B5371112.png)

![N-isobutyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5371126.png)
![ethyl {4-bromo-2-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate](/img/structure/B5371128.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5371133.png)
![4-pyrrolidin-1-yl-7-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5371138.png)
![5-{[4-(benzyloxy)-1-piperidinyl]methyl}-2-(2-furyl)pyrimidine](/img/structure/B5371147.png)
![3-{2-[(2-furylmethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5371160.png)

![4-{[4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5371184.png)